Butyl 4-butoxybenzoate
CAS No.: 4906-27-8
Cat. No.: VC20682585
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4906-27-8 |
|---|---|
| Molecular Formula | C15H22O3 |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | butyl 4-butoxybenzoate |
| Standard InChI | InChI=1S/C15H22O3/c1-3-5-11-17-14-9-7-13(8-10-14)15(16)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
| Standard InChI Key | VZTOPIZKYQFRNC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)OCCCC |
Introduction
Chemical Identity and Structural Characteristics
Butyl 4-butoxybenzoate (CHO) is an aromatic ester formed by the condensation of 4-butoxybenzoic acid and butanol. Its structure comprises a benzoate backbone substituted with a butoxy group at the para position and a butyl ester moiety. While direct spectral data for this compound are scarce, analogous esters like butyl 4-methoxybenzoate (CAS 6946-35-6) offer structural insights. For example, butyl 4-methoxybenzoate has a molecular weight of 208.25 g/mol and a density of ~1.02 g/cm³ . Substituting the methoxy group with a butoxy chain increases hydrophobicity and alters steric effects, which likely elevates its boiling point beyond 250°C, as observed in longer-chain esters .
Molecular Descriptors
The following table extrapolates properties of butyl 4-butoxybenzoate from related compounds:
Synthesis and Reaction Pathways
The synthesis of butyl 4-butoxybenzoate likely follows esterification protocols common to aromatic acids. A two-step process is hypothesized:
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Etherification: 4-Hydroxybenzoic acid reacts with butyl bromide under basic conditions to form 4-butoxybenzoic acid.
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Esterification: The acid undergoes Fischer esterification with butanol in the presence of an acid catalyst (e.g., HSO) to yield the final ester.
This method mirrors the production of butyl 4-methoxybenzoate, where methoxy-substituted benzoic acids are esterified with butanol . Challenges include minimizing side reactions such as transesterification, which requires precise temperature control (60–80°C) and stoichiometric excess of butanol .
Physicochemical Properties and Stability
Thermal Behavior
Thermogravimetric analysis (TGA) of analogous esters reveals decomposition onset temperatures above 200°C, suggesting butyl 4-butoxybenzoate is stable under moderate heating . Its flash point is estimated at 110–120°C, comparable to tert-butyl-substituted anisoles (94°C) .
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include C=O stretch (~1720 cm), aromatic C–H bends (~750 cm), and C–O–C vibrations (~1250 cm).
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NMR: H NMR would show a singlet for the para-butoxy group (δ 1.0–1.6 ppm), a triplet for the ester butyl group (δ 0.9–1.4 ppm), and aromatic protons (δ 6.8–7.9 ppm) .
Applications and Industrial Relevance
Butyl 4-butoxybenzoate’s potential uses align with those of structurally similar esters:
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Plasticizers: Its hydrophobic nature could enhance flexibility in polymers like PVC, though efficacy compared to phthalates requires validation.
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Fragrance Components: Esters of 4-substituted benzoic acids are common in perfumery; the butoxy variant may contribute woody or balsamic notes.
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Analytical Chemistry: As a derivatization agent in gas chromatography (GC), it could improve volatility of polar analytes, akin to methylated analogs .
Analytical Methods and Detection
Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting such esters. In tropical aerosol studies, thermally assisted hydrolysis and methylation (THM) enabled identification of methyl and butyl esters via characteristic fragmentation patterns . For butyl 4-butoxybenzoate, key MS fragments would include m/z 149 (CHO) and m/z 101 (CHO) .
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